molecular formula C7H8BrNOS B1491435 2-(5-Bromofuran-2-yl)-1,3-thiazolidine CAS No. 1249724-61-5

2-(5-Bromofuran-2-yl)-1,3-thiazolidine

Cat. No.: B1491435
CAS No.: 1249724-61-5
M. Wt: 234.12 g/mol
InChI Key: YFFNWJYJTWVXIZ-UHFFFAOYSA-N
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Description

Structure and Significance 2-(5-Bromofuran-2-yl)-1,3-thiazolidine is a heterocyclic compound comprising a thiazolidine core (a five-membered ring with one sulfur and one nitrogen atom) fused to a 5-bromofuran moiety. Thiazolidine derivatives are widely studied for their pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities . The bromofuran substituent may further modulate these properties by influencing lipophilicity and binding affinity to biological targets.

For instance, moguisteine—a related thiazolidine-containing antitussive agent—is synthesized through multi-step processes involving cyclic intermediates like 2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane . Similar strategies, such as condensation of bromofuran-derived aldehydes with cysteamine, could theoretically yield this compound.

Properties

IUPAC Name

2-(5-bromofuran-2-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c8-6-2-1-5(10-6)7-9-3-4-11-7/h1-2,7,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFNWJYJTWVXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(5-Bromofuran-2-yl)-1,3-thiazolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: Potential inhibition or activation of specific enzymes involved in disease pathways.

  • Receptors: Binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its brominated furan-thiazolidine hybrid structure. Below is a comparative analysis with structurally related thiazolidine derivatives:

Compound Substituent/Modification Key Properties Biological Activity
2-(5-Bromofuran-2-yl)-1,3-thiazolidine 5-Bromofuran at position 2 of thiazolidine Enhanced lipophilicity (logP ~2.8*); potential halogen bonding via bromine Hypothesized antimicrobial/antiviral activity
Moguisteine Intermediate 2-Methoxyphenoxy group Higher polarity (logP ~1.5*); methoxy group improves solubility Antitussive (cough suppressant)
Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate Cyanoimino and ester groups Rigid planar structure; strong hydrogen-bonding capacity Not specified, but thiazolidines often show enzyme inhibition
N-3-[-{2-(substituted phenyl)-4-oxo-1,3-thiazolidine} derivatives 4-Oxo group and aryl substitutions Increased hydrogen-bonding potential; ketone enhances metabolic stability Antimicrobial, anticancer

Key Observations :

  • This contrasts with methoxy or cyanoimino substituents, which may donate electrons or participate in resonance .
  • Biological Interactions: Brominated furans are known for their ability to form halogen bonds with biological targets (e.g., enzymes or DNA), a feature absent in non-halogenated analogs like moguisteine intermediates .
  • Synthetic Challenges : Introducing bromine into the furan ring may complicate synthesis compared to simpler thiazolidines, requiring controlled halogenation steps to avoid side reactions.
Thermodynamic and Kinetic Stability

Thiazolidine rings are generally stable but sensitive to ring-opening under acidic or oxidizing conditions. The bromofuran moiety may further destabilize the ring due to steric strain, as observed in bulky-substituted thiazolidines . In contrast, 4-oxo-thiazolidine derivatives exhibit higher stability due to conjugation of the ketone group with the ring .

Pharmacological Potential
  • Antimicrobial Activity : Thiazolidines with halogenated aryl groups (e.g., chlorophenyl) show potent activity against Staphylococcus aureus .
  • Enzyme Inhibition: Cyanoimino-substituted thiazolidines (e.g., ) inhibit proteases or kinases via covalent interactions.

Preparation Methods

Preparation of Schiff Bases

  • Starting Material: 5-Bromofuran-2-carboxyhydrazide
  • Reagents: Aromatic or heterocyclic aldehydes (e.g., 2,3-dimethoxybenzaldehyde)
  • Solvent: Dry toluene
  • Conditions: Reflux with Dean-Stark water separator for 4–5 hours to remove water formed during condensation
  • Monitoring: Thin Layer Chromatography (TLC)
  • Isolation: Distillation of excess toluene followed by recrystallization from alcohol

The Schiff base formation is a condensation reaction between the hydrazide group and aldehyde, yielding hydrazone derivatives with characteristic IR bands (e.g., >C=O at ~1660 cm^-1, -N=CH at ~1570 cm^-1) and NMR signals confirming structure.

Cyclocondensation to Form Thiazolidine Ring

  • Reagents: Schiff bases (prepared above) and thioglycolic acid or thiolactic acid
  • Solvent: Dry toluene
  • Conditions: Reflux for 10–12 hours with Dean-Stark apparatus to remove water
  • Monitoring: TLC to follow reaction progress
  • Workup: Distillation of toluene, treatment with saturated NaHCO3 to remove unreacted acid, washing, drying, and recrystallization from alcohol

This step forms the thiazolidine-4-one ring by cyclization involving the thiol and carboxylic acid groups of thioglycolic acid reacting with the Schiff base. The product shows IR peaks characteristic of >C=O and -CONH groups and NMR signals consistent with the thiazolidine ring.

Reaction Scheme Summary

Step Reactants Conditions Product Description
1 5-Bromofuran-2-carboxyhydrazide + Aldehyde Reflux in dry toluene, 4–5 h, Dean-Stark Schiff base (hydrazone derivative)
2 Schiff base + Thioglycolic acid Reflux in dry toluene, 10–12 h, Dean-Stark 2-(Substituted phenyl)-3-(5'-bromofuran-2'-carboxamido)-thiazolidine-4-one

Research Findings and Characterization Data

Compound IR (cm^-1) Key Bands ^1H NMR (δ ppm) Highlights Yield (%) Melting Point (°C) Notes
Schiff base (2a) 1660 (>C=O), 1570 (-N=CH), 1246 (C-O-C), 625 (C-Br) 3.40 (3H, s, m-OCH3), 3.74 (3H, s, p-OCH3), 8.1 (1H, s, N=CH) Not specified Not specified Confirmed hydrazone formation
Thiazolidine (3a) 1673 (>C=O, -CONH), 1685 (>C=O) 8.0 (1H, s, -CONH) Not specified Not specified Cyclocondensation product
Methyl-thiazolidine (4a) 1673 (>C=O, -CONH), 1685 (>C=O) Similar to 3a Not specified Not specified From thiolactic acid

Note: The exact yields and melting points vary depending on substituents and reaction conditions; detailed data are available in referenced studies.

Summary Table of Preparation Conditions

Parameter Schiff Base Formation Cyclocondensation to Thiazolidine
Starting materials 5-Bromofuran-2-carboxyhydrazide + Aldehyde Schiff base + Thioglycolic acid or Thiolactic acid
Solvent Dry toluene Dry toluene
Temperature Reflux (~110 °C) Reflux (~110 °C)
Reaction time 4–5 hours 10–12 hours
Water removal technique Dean-Stark water separator Dean-Stark water separator
Monitoring TLC TLC
Workup Distillation, recrystallization Distillation, NaHCO3 wash, recrystallization

Q & A

Q. What are the optimal synthetic routes for 2-(5-Bromofuran-2-yl)-1,3-thiazolidine, and how do reaction conditions influence yield?

The synthesis typically involves coupling bromofuran derivatives with thiazolidine precursors. A two-step approach is common:

Intermediate formation : React 5-bromofuran-2-carbaldehyde with cysteamine hydrochloride under acidic conditions to form the thiazolidine ring. Yields (~60-70%) depend on solvent choice (e.g., ethanol vs. THF) and temperature control (60–80°C) to minimize side reactions like oxidation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .
Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hrs) and increases yield by 15–20% due to uniform heating .

Q. Which spectroscopic methods are critical for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm the thiazolidine ring (δ 3.5–4.5 ppm for N–CH2_2–S) and bromofuran substituents (δ 6.2–7.0 ppm for furan protons) .
  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–S bond length: 1.81 Å in thiazolidine ring) .
  • HPLC-MS : Validates purity (>98%) and molecular ion peaks ([M+H]+^+ at m/z 274) .

Q. What preliminary biological activities have been reported?

  • Antimicrobial : Moderate activity against S. aureus (MIC: 32 µg/mL) due to thiazolidine’s sulfur moiety disrupting bacterial membranes .
  • Anticancer : IC50_{50} values of 12–25 µM against HeLa cells, linked to ROS generation .

Advanced Research Questions

Q. How do contradictory reports on biological activity arise, and how can they be resolved?

Discrepancies in IC50_{50} values (e.g., 12 vs. 25 µM) may stem from:

  • Assay variability : Differences in cell line passage numbers or incubation times .
  • Solubility : DMSO vehicle concentration (>0.1% can artifactually inhibit cells) .
    Resolution : Standardize protocols (e.g., MTT assay at 24 hrs, ≤0.1% DMSO) and validate with orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. What strategies optimize regioselectivity in multi-step syntheses?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the furan oxygen during thiazolidine ring formation, improving regioselectivity to >90% .
  • Catalysts : Pd(PPh3_3)4_4 in Suzuki couplings for bromofuran-thiazolidine linkages reduces byproducts (e.g., debromination) .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Bromine position : 5-Bromofuran enhances electrophilicity, improving DNA intercalation (ΔTm = +4°C in DNA melting assays) .
  • Thiazolidine modifications : N-methylation reduces cytotoxicity (IC50_{50} increases to 50 µM) but improves metabolic stability (t1/2_{1/2} = 2.1 hrs in liver microsomes) .

Methodological Considerations

Q. How to address low yields in scale-up syntheses?

  • Solvent swap : Replace THF with 2-MeTHF for better thermal stability and easier recycling .
  • Flow chemistry : Continuous processing minimizes exothermic side reactions (yield increases by 12% at 100 g scale) .

Q. What analytical techniques resolve degradation products?

  • LC-QTOF-MS : Identifies oxidative metabolites (e.g., sulfoxide at m/z 290) .
  • Stability studies : Store at -20°C under argon; >90% purity retained after 6 months .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Bromofuran-2-yl)-1,3-thiazolidine
Reactant of Route 2
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2-(5-Bromofuran-2-yl)-1,3-thiazolidine

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